molecular formula C29H29N7O2 B14804901 Jnk-IN-10

Jnk-IN-10

Cat. No.: B14804901
M. Wt: 507.6 g/mol
InChI Key: FFOGTAVNRXSARL-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jnk-IN-10 is a small molecule inhibitor specifically designed to target c-Jun N-terminal kinases (JNKs). JNKs are a subgroup of mitogen-activated protein kinases (MAPKs) that play crucial roles in various cellular processes, including inflammation, apoptosis, and stress responses. This compound has shown potential in modulating these pathways, making it a valuable tool in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jnk-IN-10 typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance specificity and potency. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, purification techniques, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the production process and verify the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

Jnk-IN-10 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Jnk-IN-10 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the JNK signaling pathway and its role in various chemical reactions.

    Biology: Employed to investigate the biological functions of JNKs in cellular processes such as apoptosis, inflammation, and stress responses.

    Medicine: Explored for its potential therapeutic applications in treating diseases associated with dysregulated JNK activity, such as cancer, neurodegenerative disorders, and inflammatory conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting JNKs.

Mechanism of Action

Jnk-IN-10 exerts its effects by specifically inhibiting the activity of JNKs. It binds to the ATP-binding site of JNKs, preventing the phosphorylation and activation of downstream targets such as c-Jun. This inhibition disrupts the JNK signaling pathway, leading to altered cellular responses. The molecular targets and pathways involved include the MAPK signaling cascade, which regulates various physiological and pathological processes.

Comparison with Similar Compounds

Similar Compounds

    Jnk-IN-8: Another JNK inhibitor with a similar mechanism of action but different chemical structure.

    SP600125: A widely used JNK inhibitor with distinct binding properties and specificity.

    AS601245: A JNK inhibitor with unique pharmacokinetic and pharmacodynamic profiles.

Uniqueness of Jnk-IN-10

This compound stands out due to its high specificity and potency in inhibiting JNKs. It has shown better selectivity compared to other JNK inhibitors, making it a valuable tool for studying JNK-related pathways and potential therapeutic applications. Its unique chemical structure also contributes to its distinct pharmacological properties, offering advantages in certain research and clinical settings.

Properties

Molecular Formula

C29H29N7O2

Molecular Weight

507.6 g/mol

IUPAC Name

3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-methyl-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C29H29N7O2/c1-20-8-9-21(18-26(20)34-27(37)7-5-17-36(2)3)28(38)32-23-10-12-24(13-11-23)33-29-31-16-14-25(35-29)22-6-4-15-30-19-22/h4-16,18-19H,17H2,1-3H3,(H,32,38)(H,34,37)(H,31,33,35)/b7-5+

InChI Key

FFOGTAVNRXSARL-FNORWQNLSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4)NC(=O)/C=C/CN(C)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4)NC(=O)C=CCN(C)C

Origin of Product

United States

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